molecular formula C7H17Br2N B3056072 (4-Bromobutyl)trimethylammonium bromide CAS No. 6875-49-6

(4-Bromobutyl)trimethylammonium bromide

Cat. No. B3056072
Key on ui cas rn: 6875-49-6
M. Wt: 275.02 g/mol
InChI Key: ZQKJDSWJSPZYNR-UHFFFAOYSA-M
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Patent
US06290947B1

Procedure details

(4-bromobutyl)trimethylammonium bromide was prepared by the reaction of trimethylamine and 1,4-dibromobutane in methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:4])[CH3:3].[Br:5][CH2:6][CH2:7][CH2:8][CH2:9]Br>CO>[Br-:5].[Br:5][CH2:6][CH2:7][CH2:8][CH2:9][N+:2]([CH3:4])([CH3:3])[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Br-].BrCCCC[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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